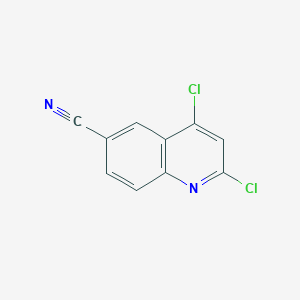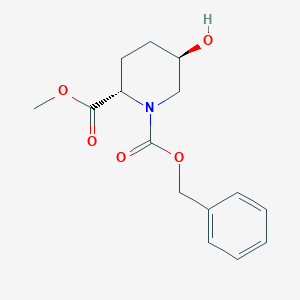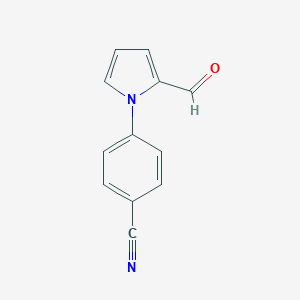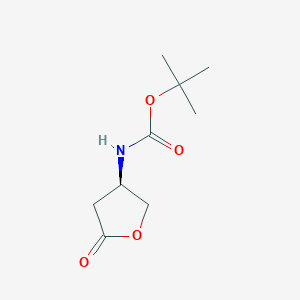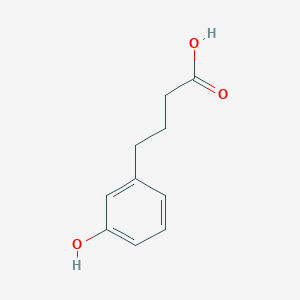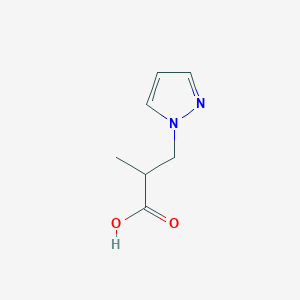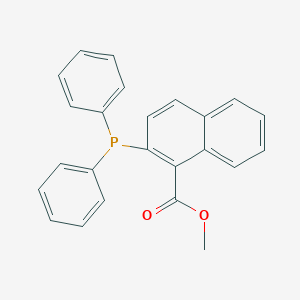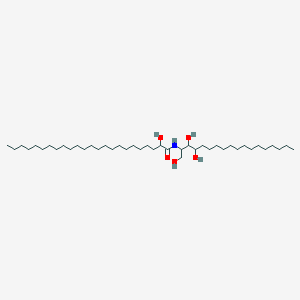
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Übersicht
Beschreibung
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is a complex organic compound with a molecular formula of C42H85NO5. This compound is characterized by the presence of multiple hydroxyl groups and a long aliphatic chain, making it a significant molecule in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide typically involves the reaction of tetracosanoic acid with 1,3,4-trihydroxyoctadecan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:
Activation of Tetracosanoic Acid: This step involves converting tetracosanoic acid into its active ester form using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Amidation Reaction: The activated ester is then reacted with 1,3,4-trihydroxyoctadecan-2-amine in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide bond play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide
- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)docosanamide
- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tricosanamide
Uniqueness
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is unique due to its specific chain length and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various applications.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXWVVVWGWGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154362 | |
| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-99-0 | |
| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide?
A1: this compound is classified as a ceramide, a type of lipid molecule. While its exact molecular weight will vary slightly depending on the isotopic composition, it can be calculated based on its molecular formula of C42H85NO6. Spectroscopic data, including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry), have been used to confirm its structure in several studies [, , , , , , , , ].
Q2: Where has this compound been found in nature?
A2: This compound has been isolated from various natural sources, including:
- Fungi: It has been found in the fruiting bodies [, ] and mycelia [] of the basidiomycete fungus Paxillus panuoides. It has also been isolated from the endophytic fungus Alternaria sp. PR-14, found in association with the plant Paeonia delavayi [, ].
- Plants: Researchers identified this compound in the plant Mitrephora maingayi [].
- Algae: The compound was also isolated from the red alga Laurencia cartilaginea [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


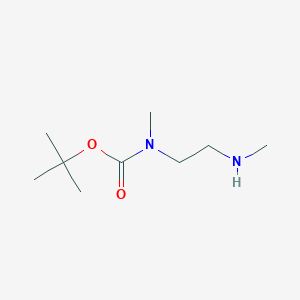


![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
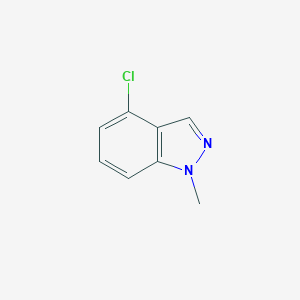

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
